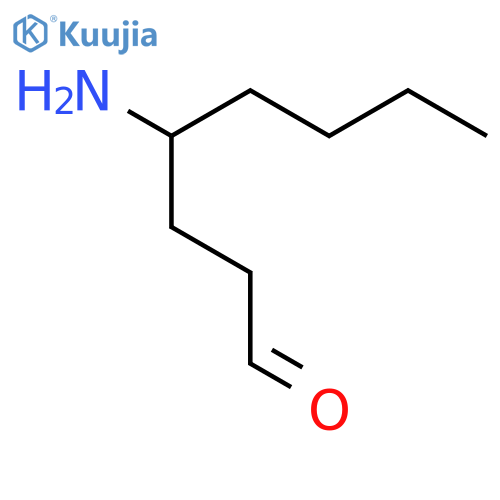Cas no 2171843-41-5 (4-aminooctanal)

4-aminooctanal structure
商品名:4-aminooctanal
4-aminooctanal 化学的及び物理的性質
名前と識別子
-
- 4-aminooctanal
- SCHEMBL259403
- EN300-1297028
- 2171843-41-5
-
- インチ: 1S/C8H17NO/c1-2-3-5-8(9)6-4-7-10/h7-8H,2-6,9H2,1H3
- InChIKey: ORVSGWYSBVGNHO-UHFFFAOYSA-N
- ほほえんだ: O=CCCC(CCCC)N
計算された属性
- せいみつぶんしりょう: 143.131014166g/mol
- どういたいしつりょう: 143.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 6
- 複雑さ: 83.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 43.1Ų
4-aminooctanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1297028-10000mg |
4-aminooctanal |
2171843-41-5 | 10000mg |
$3131.0 | 2023-09-30 | ||
| Enamine | EN300-1297028-1.0g |
4-aminooctanal |
2171843-41-5 | 1g |
$728.0 | 2023-06-06 | ||
| Enamine | EN300-1297028-100mg |
4-aminooctanal |
2171843-41-5 | 100mg |
$640.0 | 2023-09-30 | ||
| Enamine | EN300-1297028-0.25g |
4-aminooctanal |
2171843-41-5 | 0.25g |
$670.0 | 2023-06-06 | ||
| Enamine | EN300-1297028-5.0g |
4-aminooctanal |
2171843-41-5 | 5g |
$2110.0 | 2023-06-06 | ||
| Enamine | EN300-1297028-0.05g |
4-aminooctanal |
2171843-41-5 | 0.05g |
$612.0 | 2023-06-06 | ||
| Enamine | EN300-1297028-50mg |
4-aminooctanal |
2171843-41-5 | 50mg |
$612.0 | 2023-09-30 | ||
| Enamine | EN300-1297028-500mg |
4-aminooctanal |
2171843-41-5 | 500mg |
$699.0 | 2023-09-30 | ||
| Enamine | EN300-1297028-2500mg |
4-aminooctanal |
2171843-41-5 | 2500mg |
$1428.0 | 2023-09-30 | ||
| Enamine | EN300-1297028-5000mg |
4-aminooctanal |
2171843-41-5 | 5000mg |
$2110.0 | 2023-09-30 |
4-aminooctanal 関連文献
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
2171843-41-5 (4-aminooctanal) 関連製品
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
